NSC639828

Description

Contextualization within DNA Replication and Repair Pathways Research

DNA replication is a fundamental process ensuring the faithful transmission of genetic information from one generation of cells to the next. This complex mechanism involves a host of enzymes, with DNA polymerases playing a central role in synthesizing new DNA strands. The fidelity of this process is paramount, as errors can lead to mutations and genomic instability, hallmarks of various diseases, including cancer.

Cells have evolved sophisticated DNA repair pathways to correct errors that arise during replication or from DNA damage. Understanding the interplay between DNA replication and repair is crucial for deciphering the mechanisms of genome maintenance and the development of pathologies. Chemical probes and inhibitors are invaluable tools in this area of research, allowing scientists to dissect the functions of specific enzymes and pathways. NSC639828 has been identified as a potent inhibitor of DNA polymerase α, a key enzyme involved in the initiation of DNA replication. ekb.eg This positions this compound as a valuable agent for studying the consequences of disrupting this critical step in DNA synthesis.

Overview of Benzoylphenylurea (B10832687) (BPU) Derivatives as Research Tools

Benzoylphenylurea (BPU) derivatives are a class of organic compounds that have garnered significant attention in various scientific fields. Initially recognized for their potent insecticidal properties, their mechanism of action often involves the inhibition of chitin (B13524) synthesis in insects. However, research has expanded their utility into the realm of biomedical research, particularly in oncology.

Several BPU derivatives have demonstrated significant antitumor activity in both in vitro and in vivo models. mdpi.com Their modes of action can be diverse, with some compounds affecting microtubule polymerization. A study evaluating a series of BPU derivatives, including this compound, highlighted their potential as inhibitors of DNA polymerases. mdpi.com This dual-action potential of the BPU scaffold—targeting both cytoskeletal components and DNA replication machinery—makes them a versatile platform for drug discovery and a subject of interest for chemical biology research.

Research Significance and Potential Academic Applications of this compound

The primary research significance of this compound lies in its specific inhibitory action on DNA polymerase α. ekb.eg This enzyme is unique as it is responsible for synthesizing the short RNA-DNA primers required to initiate DNA replication on both the leading and lagging strands. By selectively inhibiting DNA polymerase α, researchers can investigate the immediate consequences of halting replication initiation, study the cellular responses to this specific type of replication stress, and explore the downstream effects on cell cycle progression and viability.

Academic applications for this compound include:

Dissecting DNA Replication Initiation: Studying the precise role of DNA polymerase α in the complex process of replication fork assembly and initiation.

Investigating Replication Stress Responses: Understanding how cells detect and respond to the stalling of replication forks caused by the inhibition of DNA polymerase α.

Validating Drug Targets: Using this compound as a tool to validate DNA polymerase α as a potential target for anticancer therapies.

Comparative Studies: Comparing the effects of this compound with other DNA polymerase inhibitors that target different polymerases or have different mechanisms of action to unravel the specific contributions of DNA polymerase α to genome maintenance.

A key study evaluated the effects of four BPU derivatives—NSC624548, this compound, NSC639829, and NSC654259—on the activity of various DNA polymerases. The findings from this research are pivotal in understanding the specificity of this compound.

Research Findings on this compound

A significant study in the field examined the inhibitory effects of this compound and three other benzoylphenylurea derivatives on different DNA polymerases. The results indicated that among the tested compounds, only this compound and its structural relative, NSC624548, were effective inhibitors of E. coli DNA polymerase I and calf thymus DNA polymerase α. mdpi.com Notably, none of the four compounds, including this compound, showed any inhibitory activity against DNA polymerase delta. mdpi.com

This differential inhibition highlights a degree of selectivity in the action of this compound, making it a more precise tool for studying the specific functions of DNA polymerase α. The potent inhibitory effect of this compound on DNA polymerase α was quantified with a half-maximal inhibitory concentration (IC50) of 70 μM. ekb.eg

Below are interactive data tables summarizing the known inhibitory activity of this compound and listing the compounds from the comparative study.

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 |

|---|

Table 2: Benzoylphenylurea Derivatives in Comparative DNA Polymerase Inhibition Study

| Compound Name | Chemical Structure (if available) |

|---|---|

| NSC624548 | Not available in searched resources |

| This compound | Not available in searched resources |

| NSC639829 | Not available in searched resources |

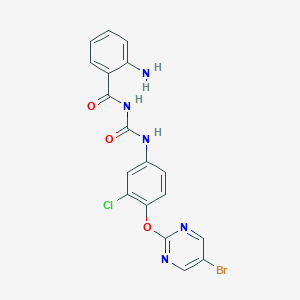

Structure

2D Structure

3D Structure

Properties

CAS No. |

134742-26-0 |

|---|---|

Molecular Formula |

C18H13BrClN5O3 |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide |

InChI |

InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27) |

InChI Key |

LRPFTPYFADHGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |

Other CAS No. |

134742-26-0 |

Synonyms |

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide |

Origin of Product |

United States |

Mechanistic Elucidation of Nsc639828 Action

Molecular Target Identification and Characterization

Research has identified DNA polymerases as key molecular targets for NSC639828, with specific emphasis on DNA polymerase alpha. medkoo.comnih.govarctomsci.comcymitquimica.combioscience.co.uk

Investigations into DNA Polymerase Alpha Interaction and Inhibition Dynamics

Studies have shown that this compound acts as an inhibitor of DNA polymerase alpha. medkoo.comnih.govarctomsci.comcymitquimica.combioscience.co.uk The inhibition produced by this compound on calf thymus DNA polymerase alpha was significantly reduced in the presence of excess enzyme. medkoo.comnih.gov This suggests a direct interaction with the enzyme. This compound is reported to be a potent inhibitor of DNA polymerase alpha with an IC₅₀ of 70 µM. arctomsci.combioscience.co.ukmedchemexpress.com

Comparative Analysis of Specificity Against Other DNA Polymerases (e.g., E. coli DNA Polymerase I, Calf Thymus DNA Polymerase Alpha, DNA Polymerase Delta)

Comparative studies have evaluated the inhibitory effects of this compound on different DNA polymerases. This compound inhibited the activities of both E. coli DNA polymerase I and calf thymus DNA polymerase alpha. medkoo.comnih.gov Similar to the findings with calf thymus DNA polymerase alpha, excess E. coli DNA polymerase I dramatically reduced the inhibition caused by this compound. medkoo.comnih.gov In contrast, this compound did not show an inhibitory effect on DNA polymerase delta. nih.gov

Here is a summary of the comparative inhibition data:

| DNA Polymerase | Inhibition by this compound | Effect of Excess Enzyme |

| Calf Thymus DNA Polymerase α | Inhibited | Inhibition reduced |

| E. coli DNA Polymerase I | Inhibited | Inhibition reduced |

| DNA Polymerase Delta | No inhibitory effect | Not applicable |

Biochemical Characterization in Reconstituted Enzymatic Systems

Biochemical characterization studies using reconstituted enzymatic systems, such as the synthesome-based in vitro model system, have also been conducted. medkoo.comnih.gov this compound showed inhibitory effects on the synthesome-associated DNA polymerase alpha. medkoo.comnih.gov These effects were similar to those observed when using purified E. coli and calf thymus enzymes, further supporting the validity of the DNA synthesome as a model for studying the action of such compounds. nih.gov

Cellular Response and Pathway Perturbations

The inhibition of DNA polymerase alpha by this compound leads to significant cellular responses, particularly impacting DNA synthesis and cell cycle progression.

Impact on DNA Synthesis and Replication Fidelity in Cellular Models

This compound has been shown to inhibit DNA synthesis in cellular models. labsolu.ca This is a direct consequence of its inhibitory activity against DNA polymerase alpha, a key enzyme involved in DNA replication. While the provided information confirms inhibition of DNA synthesis, detailed data on the impact on replication fidelity within cellular models is not extensively described in the search results.

Modulation of Cell Cycle Checkpoints and Progression

The inhibition of DNA synthesis by this compound leads to perturbations in the cell cycle. This compound has been reported to influence cell cycle progression, causing arrest in the G1 and S phases. labsolu.ca This suggests that the compound triggers cell cycle checkpoints that monitor DNA replication integrity, preventing cells with compromised DNA synthesis from progressing through the cell cycle. medchemexpress.com

Induction of Cellular Stress Pathways

Cellular stress is a condition where cells encounter various pressures that disrupt their normal functioning. numberanalytics.com Cells have evolved sophisticated mechanisms to respond to different types of stress, including the activation of specific signaling pathways designed to protect cellular components, repair damage, and restore homeostasis. numberanalytics.com These responses can involve signaling molecules, chaperones like heat shock proteins (HSPs), antioxidants, and other cellular components. numberanalytics.com

Research indicates that this compound may induce cellular stress, thereby triggering these intrinsic cellular defense mechanisms. While the precise stress pathways activated by this compound require further detailed investigation, general cellular stress responses can involve pathways such as the Heat Shock Factor 1 (HSF1) pathway, activated in response to proteotoxic stress leading to the induction of HSPs, and pathways related to oxidative stress, endoplasmic reticulum (ER) stress, and DNA damage. numberanalytics.comfrontiersin.orgnih.govresearchgate.net For example, oxidative stress can induce inflammation through redox-sensitive pathways and the release of pro-inflammatory cytokines. mdpi.com ER stress, often caused by the accumulation of misfolded proteins, can activate the unfolded protein response (UPR) signaling pathway. researchgate.net Perturbations in ribosome biogenesis can also lead to nucleolar stress. frontiersin.org

The induction of cellular stress by compounds can have varied outcomes depending on the cell type and the intensity and duration of the stress. researchgate.netnih.gov Cells may activate survival mechanisms, such as autophagy, or, under severe or prolonged stress, trigger cell death pathways like apoptosis or paraptosis. nih.govresearchgate.net

Investigation of Downstream Molecular Events

Following the induction of cellular stress pathways, a cascade of downstream molecular events is initiated within the cell. These events represent the cellular response to the initial stress signal and can involve alterations in gene expression, protein synthesis, protein folding, and the activation or inhibition of various enzymes and signaling molecules. numberanalytics.com

Specific downstream events following cellular stress induction can include the increased expression of heat shock proteins, which act as molecular chaperones to assist in protein folding and prevent aggregation. numberanalytics.comnih.gov Activation of transcription factors, such as HSF1 or those involved in the UPR, can lead to the upregulation of genes involved in stress response. numberanalytics.comresearchgate.net Changes in the ubiquitination machinery, which regulates protein degradation, can also occur. medchemexpress.com Furthermore, cellular stress can impact mitochondrial function, leading to alterations in ATP production and the induction of intrinsic apoptosis pathways. mdpi.com Inflammatory responses, mediated by pathways like NF-κB and JAK-STAT signaling, can also be downstream events of stress induction, particularly oxidative stress. mdpi.com

While specific data on the downstream molecular events triggered uniquely by this compound is limited in the provided search results, the general principles of cellular stress responses provide a framework for understanding potential downstream effects. Further research is needed to precisely map the molecular pathways and events that are modulated by this compound treatment.

Preclinical Investigations of Biological Activities

In Vitro Efficacy Studies in Established Cell Line Research Models

In vitro studies utilizing established cell lines are fundamental for characterizing the direct effects of a compound on cellular behavior, including proliferation, viability, and death. These models offer a controlled environment to investigate cellular and molecular mechanisms.

Characterization of Anti-proliferative Activities Across Diverse Cell Lines

The anti-proliferative activity of a compound refers to its ability to inhibit cell growth and division. Evaluating this activity across a diverse panel of cell lines is crucial to understand the spectrum of potential efficacy and identify sensitive cell types. While specific data for NSC639828's anti-proliferative activity across a broad panel of diverse cell lines was not extensively detailed in the provided search results, the NCI-60 Human Tumor Cell Line Screen is a widely used platform for this type of characterization, where compounds are initially tested at a single high concentration (10-5 M) to identify those with potential activity cancer.gov. Compounds showing sufficient inhibition in this initial screen are then advanced to a five-concentration screen to determine more precise anti-proliferative effects cancer.gov. This systematic approach allows for the identification of compounds with growth inhibitory or lethal effects on various cancer cell lines cancer.gov.

Dose-Response Characterization and Potency Assessment in Cellular Systems

Dose-response studies are essential to quantify the relationship between the concentration of a compound and the magnitude of the observed biological effect. This allows for the determination of key parameters such as potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). sigmaaldrich.cnyoutube.com These values represent the concentration of the compound required to inhibit growth by 50% or produce 50% of the maximal response, respectively. youtube.com A steeper dose-response curve can indicate a more potent drug. sigmaaldrich.cn While specific IC50 or EC50 values for this compound across various cell lines were not explicitly provided in the search results, the principle of dose-response characterization is a standard part of in vitro efficacy studies to determine the concentration range at which a compound exerts its effects. sigmaaldrich.cnresearchgate.netmerckmanuals.com

Analysis of Cell Death Mechanisms Induced by this compound in Culture

Understanding how a compound induces cell death is crucial for elucidating its mechanism of action. Apoptosis, or programmed cell death, is a common mechanism targeted by anti-cancer agents. assaygenie.compatnawomenscollege.infrontiersin.org Apoptosis involves a cascade of molecular events, including the activation of caspases, such as caspase-3, -7, -8, and -9, which execute the dismantling of the cell. assaygenie.compatnawomenscollege.in The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes leading to apoptosis, both converging on the activation of executioner caspases. patnawomenscollege.infrontiersin.org While the search results mention that this compound effectively induces cell apoptosis and autophagy, ultimately leading to cell death glpbio.com, detailed findings on the specific apoptotic pathways or other cell death mechanisms (e.g., necrosis, autophagy-dependent cell death) triggered by this compound were not extensively described. Autophagy is another biological mode of cell death that involves the turnover of intracellular material. frontiersin.org

Application in Advanced In Vitro Systems for Mechanistic Insights

Advanced in vitro systems, such as 3D cell cultures, organ-on-a-chip technologies, and co-culture models, offer more physiologically relevant environments compared to traditional 2D cell monolayers. harvard.edu These systems can provide more complex mechanistic insights into a compound's activity, including its effects on cell-cell interactions, tissue structure, and the tumor microenvironment. harvard.edu For example, organ-on-a-chip models can better predict drug-induced organ injury compared to simpler cell culture systems. harvard.edu While the search results mention the use of in vitro model systems to differentiate stages of DNA replication affected by anticancer agents, including this compound researchgate.net, specific applications of this compound in advanced in vitro systems for detailed mechanistic insights were not elaborated upon.

Pharmacological Research in Preclinical In Vivo Animal Models

Preclinical in vivo studies using animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system before human testing. mdpi.com These models aim to mimic human disease conditions to predict how a drug might behave in patients. harvard.edumdpi.com

Development and Validation of Relevant Animal Models for Compound Evaluation

The selection and validation of appropriate animal models are critical for the successful preclinical evaluation of a compound. Rodent models, particularly mice, are widely used due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans that allow for the replication of complex disease states. mdpi.com Various types of animal models are employed in cancer research, including transplantable tumor models, patient-derived xenografts (PDX), and humanized mouse models. nih.gov The development of these models involves carefully considering factors that can influence gene expression and ensuring the stability and reliability of the models. biocytogen.com Validation of animal models involves assessing their similarity to the human condition they are intended to model, although formal validation processes can be challenging due to the lack of a clear gold standard. nih.gov Despite the widespread use of animal models, there is ongoing effort to develop and utilize non-animal models that demonstrate stronger clinical translation. harvard.edu While the search results highlight the importance and types of preclinical animal models used in cancer research mdpi.comnih.gov, specific details regarding the development and validation of models specifically used for the evaluation of this compound were not provided. However, the use of in vivo xenograft colorectal mouse tumor models has been mentioned in the context of evaluating anti-proliferative compounds mdpi.com, indicating the relevance of such models in preclinical cancer research.

Assessment of Biological Effects in Animal Models

While this compound has shown promising in vitro activity, detailed research findings specifically assessing its biological effects in animal models, including specific data tables from such studies, were not available in the consulted search results. Studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and potential therapeutic index of a compound in a complex biological system before considering clinical translation.

Investigation of Systemic Responses and Target Engagement in Preclinical Species

Comprehensive investigations into the systemic responses and target engagement of this compound in preclinical species are essential to understand how the compound is distributed, metabolized, and excreted in a living organism, as well as confirming that it interacts with its intended target (DNA polymerase alpha) within the physiological environment. Detailed data and specific research findings regarding the systemic responses and target engagement of this compound in preclinical species were not retrieved from the available search results. Such studies typically involve analyzing drug concentrations in various tissues and biological fluids over time and assessing the degree of target modulation.

Mechanisms of Resistance and Combinatorial Research Strategies

Investigation of Acquired Resistance Mechanisms

Acquired resistance to therapeutic agents, including those targeting DNA synthesis like NSC639828, can arise through various complex mechanisms involving genetic alterations, epigenetic modifications, and changes in cellular processes that affect drug uptake, metabolism, or target interaction.

Genetic and Epigenetic Adaptations in Resistant Cell Lines

Resistance to anticancer drugs can involve genetic and epigenetic changes in cancer cells nih.govplos.orgnih.govnih.govnih.govfrontiersin.org. Genetic adaptations may include mutations or amplifications in genes related to the drug target, drug metabolism, or downstream signaling pathways nih.govnih.gov. For instance, resistance to antifolate drugs, which also interfere with DNA synthesis pathways, can involve amplification or mutation of the gene encoding the target enzyme nih.gov. Similarly, resistance to KRAS inhibitors has been linked to mutations or amplifications in KRAS itself or other components of the RTK–RAS–MAPK pathway nih.gov.

Epigenetic modifications, such as DNA methylation and histone modifications, can also play a significant role in acquired resistance by altering gene expression patterns without changing the underlying DNA sequence plos.orgnih.govnih.govfrontiersin.org. These changes can lead to altered expression of genes involved in drug transport, metabolism, DNA repair, or cell cycle control, contributing to a resistant phenotype frontiersin.org. Adaptive resistance in bacteria, for example, has been linked to epigenetic inheritance and heterogeneity of gene expression patterns associated with efflux pumps plos.org. The transient nature of some forms of antimicrobial resistance further suggests the involvement of epigenetic mechanisms nih.govnih.govfrontiersin.org.

While specific genetic and epigenetic adaptations conferring resistance to this compound have not been extensively detailed in the immediately available literature, based on its mechanism of action as a DNA polymerase inhibitor, potential resistance mechanisms could involve alterations affecting DNA polymerase activity or expression, or epigenetic changes influencing related pathways.

Alterations in Target Enzyme Expression or Function

Alterations in the expression or function of the drug target enzyme are common mechanisms of acquired resistance nih.govnih.gov. For a DNA polymerase inhibitor like this compound, resistance could potentially arise through changes affecting DNA polymerase α. This might include increased expression levels of DNA polymerase α, reducing the effective intracellular concentration of the inhibitor relative to the enzyme nih.gov. Alternatively, mutations in the gene encoding DNA polymerase α could lead to structural changes in the enzyme, reducing its affinity for this compound while retaining sufficient catalytic activity for DNA replication nih.govnih.gov. Resistance to other targeted therapies, such as NAMPT inhibitors, has been shown to involve mutations in the target protein located near the active site or dimer interface oaepublish.comresearchgate.net.

Upregulation of Efflux Mechanisms or Detoxification Pathways

Increased efflux of the drug from the cell or enhanced detoxification are well-established mechanisms of resistance to various therapeutic agents oaepublish.commdpi.comresearchgate.netfrontiersin.org. Efflux pumps are active transporters located in the cell membrane that can expel a wide range of substrates, including anticancer drugs, out of the cell, thereby reducing intracellular drug accumulation below therapeutic levels researchgate.netfrontiersin.orgwikipedia.orgmdpi.com. Upregulation of specific efflux transporters, such as ABC transporters like ABCB1 (P-glycoprotein), has been implicated in resistance to several drugs oaepublish.com.

Detoxification pathways involving enzymes that metabolize or inactivate the drug can also contribute to resistance. While specific efflux mechanisms or detoxification pathways related to this compound resistance require further investigation, these are general mechanisms that could potentially be exploited by cancer cells to reduce their sensitivity to the compound.

Preclinical Combinatorial Approaches

Combinatorial therapy, using this compound in combination with other agents, is a promising strategy to enhance its efficacy, overcome or prevent the development of resistance, and potentially reduce effective doses. Preclinical studies exploring synergistic interactions are essential for identifying rational drug combinations.

Synergistic Interactions with Other DNA-Targeting Agents

Given that this compound targets DNA polymerase, combining it with other agents that damage DNA or interfere with DNA synthesis or repair pathways could lead to synergistic interactions touchstonelabs.orgnih.gov. The rationale behind such combinations is to overwhelm the cancer cell's ability to repair the induced DNA damage, leading to increased cell death.

Combinations of DNA-damaging agents, such as platinum compounds (e.g., cisplatin, carboplatin) or topoisomerase inhibitors (e.g., etoposide, irinotecan), with agents that inhibit DNA repair pathways, such as PARP inhibitors, have shown synergistic activity in preclinical and clinical settings, particularly in tumors with existing DNA repair defects touchstonelabs.orgideayabio.comucsf.edu. Similarly, combining this compound with other DNA-targeting agents could potentially exploit vulnerabilities in DNA repair mechanisms or enhance the initial DNA damage load. Histone deacetylase (HDAC) inhibitors have also been shown to enhance the effect of DNA damaging agents in various cancer cell types nih.gov.

Combinations with Modulators of Cell Cycle or DNA Repair Pathways

Modulating the cell cycle or inhibiting DNA repair pathways can sensitize cancer cells to DNA-targeting agents like this compound labsolu.canih.govbham.ac.uk. The cell cycle is tightly regulated, with checkpoints that arrest progression in response to DNA damage, allowing time for repair nih.govgenome.jp. Inhibiting these checkpoints or key regulators of cell cycle progression can force cells with damaged DNA to proceed through the cycle, leading to catastrophic errors and cell death nih.govgenome.jponcotarget.commdpi.comresearchgate.net.

Combinations of chemotherapy with cell cycle modulators are being investigated in preclinical and clinical studies nih.gov. For example, inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions, are being explored in combination with various anticancer agents genome.jpmdpi.comnih.gov. Resveratrol, a natural product, has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells in combination with docetaxel, modulating cell cycle inhibitors like p21 and p27 oncotarget.com.

Targeting DNA repair pathways in combination with this compound could also be a fruitful approach ideayabio.combham.ac.uk. Cancer cells often have defects in certain DNA repair pathways, making them more reliant on alternative pathways ideayabio.combham.ac.ukmdanderson.org. Inhibiting these compensatory pathways while simultaneously inducing DNA damage with this compound could selectively target cancer cells ideayabio.combham.ac.uk. PARP inhibitors, which target DNA single-strand break repair, are a prime example of DNA repair inhibitors used in combination therapy, particularly in homologous recombination-deficient cancers touchstonelabs.orgideayabio.comucsf.edumdanderson.org. Combining this compound with inhibitors of specific DNA repair proteins or pathways could enhance its cytotoxic effects and overcome resistance mechanisms related to increased DNA repair capacity.

Data on specific preclinical combinations involving this compound are limited in the provided search results. However, the principles of combining DNA-targeting agents with modulators of cell cycle or DNA repair pathways are well-established in cancer research and provide a strong rationale for exploring such combinations with this compound.

Rational Design of Multi-Drug Regimens for Enhanced Research Outcomes

Research into chemical compounds like this compound often explores their potential in various therapeutic strategies, including combination therapies, to enhance efficacy and potentially overcome mechanisms of resistance. Rational drug design principles guide the selection of drug combinations based on understanding the underlying biological pathways involved in disease progression and drug response. This approach aims to identify combinations that can exert synergistic effects, target multiple pathways simultaneously, or mitigate resistance development.

This compound is identified as a potent inhibitor of DNA polymerase alpha, exhibiting high antitumor activity labsolu.canih.gov. DNA polymerase alpha is a key enzyme involved in DNA replication. Targeting DNA replication is a common strategy in cancer research.

While the concept of rational design of multi-drug regimens is a significant area of research in cancer and other diseases nih.gov, and involves understanding resistance mechanisms, the specific application of these principles to this compound in combination studies is not detailed in the provided search results. Studies on combination therapies in other contexts demonstrate the potential for improved outcomes, such as in Cushing's disease with pasireotide (B1678482) and cabergoline (B1668192) or in rheumatoid arthritis with nipocalimab and certolizumab. The concept of synergistic effects in combinations is also explored in various fields.

However, without specific research findings, data tables, or detailed discussions from the sources regarding this compound in combination regimens, a thorough section on its role in rational multi-drug design and enhanced research outcomes cannot be provided at this time.

Synthetic Chemistry and Structure Activity Relationship Sar Research

Methodologies for NSC639828 Synthesis and Analog Generation

The synthesis of this compound and its analogs involves specific chemical routes. This compound is described as a benzoylphenylurea (B10832687) derivative and a main metabolite of HO-221 (NSC24548). medkoo.com While specific detailed synthetic protocols for this compound were not extensively detailed in the provided results, the synthesis of benzoylphenylurea (BPU) derivatives, including this compound, has been reported. These compounds have been synthesized and evaluated for their antitumor activity. nih.gov The generation of analogs typically involves modifying different parts of the core structure through various chemical reactions to explore the impact of these changes on the compound's properties and activity.

Design and Synthesis of Novel Benzoylphenylurea Derivatives

The design and synthesis of novel benzoylphenylurea derivatives are central to SAR studies of compounds like this compound. Six benzoylphenylurea (BPU) derivatives, including this compound, have been synthesized and evaluated. nih.gov These derivatives demonstrated potent antitumor activity against various cancer cell lines in vitro and against several tumor models in vivo. nih.gov The synthesis of these novel derivatives allows researchers to systematically investigate the effect of different substituents and structural changes on the compound's biological activity.

Structure-Activity Relationship (SAR) Studies for DNA Polymerase Alpha Inhibition

SAR studies are crucial for understanding how the chemical structure of this compound relates to its ability to inhibit DNA polymerase alpha. This compound is identified as a potent inhibitor of DNA polymerase alpha with an IC50 of 70 μM. medchemexpress.com Studies comparing this compound and other BPU derivatives (NSC624548, NSC639829, and NSC654259) on the activity of synthesome-associated DNA polymerase alpha, Escherichia coli DNA polymerase I, and calf thymus DNA polymerase alpha have been conducted. nih.gov

Research indicates that both NSC624548 and this compound inhibited the activities of E. coli DNA polymerase I and calf thymus DNA polymerase alpha. nih.gov The inhibitory effects of this compound on synthesome-associated DNA polymerase alpha were similar to those observed with the purified enzymes. nih.gov Importantly, these compounds did not show inhibitory effects on DNA polymerase delta. nih.gov The observation that excess DNA polymerase I or DNA polymerase alpha significantly reduced the inhibition produced by these compounds suggests a direct interaction with the enzyme. nih.gov

While the provided information highlights the inhibitory activity of this compound and some related derivatives on DNA polymerase alpha, detailed SAR data explicitly outlining how specific structural changes in this compound affect its IC50 or binding affinity were not extensively available in the search results. However, the comparative study of the BPU derivatives underscores the importance of structural nuances within this class of compounds for their inhibitory activity against DNA polymerase alpha. nih.gov

For context on SAR studies in DNA polymerase inhibition, research on aphidicolin (B1665134) derivatives and their inhibition of DNA polymerase alpha has shown that modifications in specific rings of the aphidicolin structure can significantly impact activity, suggesting critical regions for enzyme interaction. nih.govnih.gov This type of detailed analysis is characteristic of SAR studies aimed at identifying key structural features responsible for biological activity.

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Profiling

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological impact of NSC639828. These technologies enable large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms in response to the compound humanspecificresearch.org.

Genomics: Studying the complete genetic material can reveal how this compound might influence gene expression patterns or interact with specific genetic predispositions.

Transcriptomics: Analysis of RNA transcripts provides a snapshot of gene activity at a given time, showing which genes are being turned on or off in the presence of this compound humanspecificresearch.org. This can help identify pathways affected by the compound.

Proteomics: Large-scale study of proteins allows for the assessment of protein abundance, modifications, and interactions, offering insights into the functional consequences of this compound exposure humanspecificresearch.org. Proteomics can identify signaling molecules associated with growth and cell death, facilitating the monitoring of functional changes and cellular damage uninet.edu.

Metabolomics: Comprehensive analysis of metabolites within biological samples can reveal metabolic pathway alterations induced by this compound humanspecificresearch.org. Metabolomics can identify biomarkers for disease diagnosis and drug research related to metabolism and metabolic disorders uninet.edu.

Integrating data from these different omics levels provides a more complete understanding of the complex biological responses to this compound, moving beyond single-molecule studies to a systems-level perspective humanspecificresearch.orguninet.edunih.gov. This multi-omics approach can accelerate the identification of new drug targets and mechanisms, predict potential effects, and aid in developing novel therapeutics humanspecificresearch.org. It can also facilitate the development of personalized medicine by identifying individual molecular profiles that might influence the response to this compound humanspecificresearch.org.

Application of Advanced Imaging Techniques for Cellular and Subcellular Studies

Advanced imaging techniques are crucial for visualizing the cellular and subcellular localization and effects of this compound with high resolution and detail numberanalytics.com. These techniques allow researchers to observe cellular behavior and interactions, providing a deeper understanding of the compound's biological activity numberanalytics.com.

Techniques such as total internal reflection fluorescence microscopy (TIRFM), photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), and lattice light-sheet microscopy (LLSM) offer different capabilities for studying cellular dynamics and molecular interactions numberanalytics.comnih.govbiorxiv.org.

TIRFM: Useful for imaging highly dynamic clusters near the cell membrane nih.gov.

PALM and STORM: Super-resolution techniques enabling visualization of individual molecules and achieving resolutions around 20 nm in fixed samples nih.gov.

LLSM: Provides non-invasive, high-speed, high-resolution 3D imaging of dynamic subcellular processes within living cells and even in multicellular organisms numberanalytics.combiorxiv.org. This is particularly valuable for observing processes like endocytosis, organelle remodeling, and cell migration in a more native state biorxiv.org.

These imaging methods can help determine where this compound localizes within cells, how it affects organelle morphology and function, and how it influences dynamic cellular processes. Advanced imaging can reveal previously unknown molecular complexes or structures affected by the compound pennstatehealthnews.org.

Development of this compound-Based Chemical Probes for Target Validation and Discovery

Developing chemical probes based on the this compound structure is a critical strategy for validating its direct molecular targets and potentially discovering new ones thermofisher.comopentargets.orgnih.gov. Chemical probes are selective small molecules that modulate the function of a specific protein target thermofisher.comopentargets.org.

By creating this compound-based probes, researchers can investigate the effects of modulating the compound's suspected targets or related pathways thermofisher.com. These probes can help establish the relationship between a molecular target and the broader biological consequences of its modulation in cellular or in vivo studies thermofisher.com. They are instrumental in clarifying the link between a target and an observed phenotype and validating whether a particular target is a suitable point of intervention for therapeutic purposes thermofisher.com.

Methods for developing and utilizing chemical probes include affinity-based chemoproteomics (pulldown), photoaffinity labeling, and activity-based proteome profiling (ABPP) drughunter.com. These techniques often involve modifying the chemical probe with a tag to facilitate the identification and isolation of bound protein targets drughunter.com. While probe development can be challenging, particularly in ensuring selectivity and minimizing off-target binding, it is a powerful approach for target deconvolution drughunter.combiorxiv.org. Using two chemically unrelated probes targeting the same protein can help verify gene-phenotype associations and mitigate the risk of misinterpreting off-target effects biorxiv.org.

Systems Biology and Network Pharmacology Approaches for Predictive Modeling

By integrating multi-omics data and computational models, network pharmacology can construct "disease-gene-target-drug" networks to reveal complex disease mechanisms and how this compound might modulate these networks nih.gov. This approach can help identify potential multi-target effects of this compound and predict its efficacy and potential interactions within the intricate biological landscape nih.govnumberanalytics.com.

Predictive modeling using these approaches can involve:

Identifying key nodes and pathways: Analyzing biological networks to pinpoint critical points influenced by this compound numberanalytics.com.

Predicting drug-target interactions: Utilizing machine learning and data mining algorithms to predict potential interactions between this compound and various molecular targets numberanalytics.com.

Simulating biological responses: Developing computational models to simulate the effects of this compound on cellular processes and pathways.

These modeling efforts can improve the efficiency of research by prioritizing potential targets and predicting outcomes before extensive experimental validation nih.govmdpi.com.

Unexplored Research Avenues and Hypothesis Generation

Beyond the established methodologies, several unexplored research avenues and hypothesis generation strategies can advance the understanding of this compound. These can involve applying novel technologies, exploring alternative mechanisms, and leveraging computational approaches to generate new hypotheses aclanthology.orgsparkbeyond.ainih.gov.

Application of Emerging Technologies: Investigating the utility of cutting-edge technologies not yet widely applied to this compound research, such as advanced single-cell omics techniques (e.g., single-cell RNA-seq, single-cell proteomics) to understand heterogeneous cellular responses humanspecificresearch.orgcancer.gov.

Exploring Non-Canonical Mechanisms: Hypothesizing and investigating potential mechanisms of action for this compound that go beyond typical receptor binding or enzyme inhibition, perhaps involving physical interactions with membranes or modulation of the cellular microenvironment.

Leveraging AI and Machine Learning for Hypothesis Generation: Utilizing computational tools and large language models trained on extensive biological and chemical data to automatically generate novel hypotheses about this compound's activity, targets, or pathways aclanthology.orgsparkbeyond.ai. This can help overcome human cognitive biases and explore a broader range of possibilities sparkbeyond.ai.

Investigating Interactions with the Microbiome: Exploring potential interactions between this compound and the host microbiome, which could influence its metabolism, efficacy, or effects.

Spatial Omics Integration: Combining spatial transcriptomics, proteomics, and metabolomics to understand the distribution and effects of this compound within tissues in a spatially resolved manner humanspecificresearch.org.

These unexplored avenues, driven by creative hypothesis generation and the application of innovative techniques, can uncover novel insights into this compound and its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.